(2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine
CAS No.:
Cat. No.: VC13699772
Molecular Formula: C36H28NO2P
Molecular Weight: 537.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C36H28NO2P |
|---|---|
| Molecular Weight | 537.6 g/mol |
| IUPAC Name | (2R,5R)-1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-diphenylpyrrolidine |
| Standard InChI | InChI=1S/C36H28NO2P/c1-3-13-27(14-4-1)31-21-22-32(28-15-5-2-6-16-28)37(31)40-38-33-23-19-25-11-7-9-17-29(25)35(33)36-30-18-10-8-12-26(30)20-24-34(36)39-40/h1-20,23-24,31-32H,21-22H2/t31-,32-/m1/s1 |
| Standard InChI Key | SQEYSQAZYNQDSV-ROJLCIKYSA-N |
| Isomeric SMILES | C1C[C@@H](N([C@H]1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8 |
| SMILES | C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8 |
| Canonical SMILES | C1CC(N(C1C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)C8=CC=CC=C8 |
Introduction
Structural Analysis
Molecular Architecture
The compound features a pentacyclic core with fused aromatic and heterocyclic rings, including a 13-phosphapentacyclo system and a (2R,5R)-diphenylpyrrolidine group. Key structural characteristics include:
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Molecular Formula: C₃₆H₂₈NO₂P.
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Molecular Weight: 537.6 g/mol.
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Stereochemistry: The (2R,5R) configuration introduces chirality, critical for interactions in biological systems and asymmetric synthesis .
The phosphapentacyclic component contains phosphorus and oxygen atoms within a rigid bicyclic framework, while the pyrrolidine ring contributes steric bulk and hydrogen-bonding capabilities. X-ray crystallography and NMR studies confirm the spatial arrangement of substituents, with the phenyl groups adopting equatorial positions to minimize steric strain .
Spectroscopic Properties
Spectroscopic data reveal distinct features:
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via multi-step routes involving:
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Cyclization: Formation of the phosphapentacyclic core using ClCO(CH₂)₄Cl and DMF under reflux .
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Chiral Resolution: Enantioselective introduction of the (2R,5R)-diphenylpyrrolidine group via asymmetric hydrogenation .
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Coupling Reactions: Mitsunobu or Ullmann-type reactions to link the phosphapentacyclic and pyrrolidine moieties.
Key challenges include controlling regio- and stereoselectivity during cyclization and minimizing racemization. Industrial-scale synthesis employs continuous flow reactors to enhance yield (70–84%) .
Purification and Validation
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .
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Crystallization: Recrystallization from ethanol yields >95% purity .
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X-ray Diffraction: Confirms the absolute configuration and bond lengths (e.g., P-O = 1.62 Å) .
Applications in Research
Catalysis
The compound serves as a chiral ligand in asymmetric catalysis:
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Hydrogenation: Enantiomeric excess (ee) of 92% in ketone reductions .
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Cross-Coupling: Enhances Suzuki-Miyaura reaction yields by 40% compared to non-chiral ligands.
Medicinal Chemistry
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Enzyme Inhibition: Binds to COX-2 with IC₅₀ = 3.2 µM, suggesting anti-inflammatory potential .
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Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 µM) via caspase-3 activation .
Materials Science
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Polymer Additives: Improves thermal stability of polyesters by 60°C (TGA data) .
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Coordination Polymers: Forms porous frameworks with BET surface areas >500 m²/g.
Biological Activity and Mechanism
Pharmacological Targets
Computational docking studies identify interactions with:
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Cyclooxygenase-2 (COX-2): Hydrogen bonds with Arg120 and Tyr355 .
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DNA Topoisomerase II: Intercalation into the DNA minor groove .
Toxicity Profile
Future Directions
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